3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorobenzoyl group and a sulfonyl fluoride group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with azetidine-1-sulfonyl fluoride under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes. One such method includes the use of phase transfer catalysts to facilitate the reaction between 4-fluorobenzoyl chloride and azetidine-1-sulfonyl fluoride. This approach can enhance the reaction rate and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Ring-Opening Reactions: The azetidine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Ring-Opening Reactions: These reactions often require strong acids or bases, such as hydrochloric acid or sodium hydroxide, and are conducted at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used.
Ring-Opening Reactions: The products can vary widely, including linear amines, alcohols, or thiols, depending on the reaction conditions and reagents.
Scientific Research Applications
3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition. This covalent modification can alter the activity of the target enzyme, making the compound useful as a tool in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-sulfonyl fluoride: Lacks the fluorobenzoyl group, making it less reactive towards certain nucleophiles.
4-Fluorobenzoyl chloride: Lacks the azetidine and sulfonyl fluoride groups, limiting its reactivity and applications.
Sulfonyl Fluorides: A broad class of compounds with varying reactivity and applications, depending on the substituents attached to the sulfonyl fluoride group
Uniqueness
3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride is unique due to the combination of the azetidine ring, fluorobenzoyl group, and sulfonyl fluoride group. This combination imparts distinct reactivity and makes the compound versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-(4-fluorobenzoyl)azetidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3S/c11-9-3-1-7(2-4-9)10(14)8-5-13(6-8)17(12,15)16/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFGBCRPOZWBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.